Ground-State Oxidation Potential Elevated by 0.14 V Relative to Parent N-Phenylphenothiazine
The first oxidation half-wave potential (E1) of 10-(4-nitrophenyl)phenothiazine was measured at 0.89 V vs SCE, representing a significant anodic shift of 0.14 V compared to the parent N-phenylphenothiazine (0.75 V vs SCE) [1]. This places the nitro derivative at the high end of the oxidation potential range among N-aryl phenothiazines (0.49–0.89 V).
| Evidence Dimension | First oxidation half-wave potential E1(X+·/X) |
|---|---|
| Target Compound Data | 0.89 V vs SCE |
| Comparator Or Baseline | N-Phenylphenothiazine (unsubstituted): 0.75 V vs SCE; N-(4-dimethylaminophenyl)phenothiazine: 0.57 V vs SCE |
| Quantified Difference | ΔE = +0.14 V (anodic shift vs. parent); 0.32 V higher than dimethylamino analog |
| Conditions | Cyclic voltammetry in acetonitrile, ferrocene internal standard, converted to SCE scale (+0.38 V) |
Why This Matters
The higher oxidation potential makes this compound a weaker ground-state reductant, enabling its use as a selective photooxidant in oxidative quenching cycles where over-reduction of substrates must be avoided.
- [1] Speck, F.; Rombach, D.; Wagenknecht, H.-A. N-Arylphenothiazines as strong donors for photoredox catalysis – pushing the frontiers of nucleophilic addition of alcohols to alkenes. Beilstein J. Org. Chem. 2019, 15, 52–59. View Source
